molecular formula C17H17N5O2 B5623088 2-methyl-N-{3-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

2-methyl-N-{3-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

Cat. No. B5623088
M. Wt: 323.35 g/mol
InChI Key: LWUHEIGFCBAMSP-UHFFFAOYSA-N
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Description

The compound of interest belongs to a broader class of compounds known for their varied biological activities and applications in material science. These compounds often contain pyridazine, oxadiazole, and related heterocyclic moieties, which contribute to their significant chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of hydrazides with carbon disulfide in the presence of potassium hydroxide, followed by cyclodehydration and other specific reactions tailored to introduce various substituents into the core structure. For example, El-Mariah, Hosny, and Deeb (2006) described the synthesis of pyridazine derivatives with antimicrobial activity, highlighting methods that could potentially be adapted for synthesizing the compound (El-Mariah, Hosny, & Deeb, 2006).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of pyridazine and oxadiazole rings, which are known for their planarity and potential to engage in π-π interactions. Hou et al. (2013) studied a related compound, showing how these interactions contribute to the stability and stacking of molecules in the solid state (Hou et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving these compounds can vary widely depending on the functional groups present. They may include cyclodehydration, methylation, and reactions with various reagents to introduce or modify functional groups, contributing to a diverse range of chemical properties.

Physical Properties Analysis

The physical properties of compounds in this category, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and specific substituents. The synthesis and analysis of 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole by Shan Hou et al. (2013) demonstrate how molecular arrangements affect these properties (Hou et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interactions with other molecules, are primarily determined by the functional groups and the overall molecular architecture. Studies like those by Abbasi et al. (2020) on bi-heterocyclic propanamides offer insights into the reactivity and potential biological activities of these compounds (Abbasi et al., 2020).

properties

IUPAC Name

2-methyl-N-[3-[3-(6-methylpyridazin-3-yl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-10(2)16(23)18-13-6-4-5-12(9-13)17-19-15(22-24-17)14-8-7-11(3)20-21-14/h4-10H,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUHEIGFCBAMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-{3-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide

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